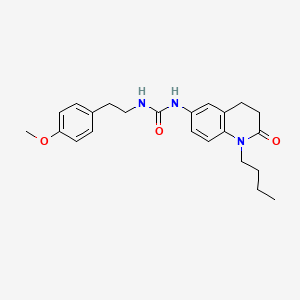

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-4-15-26-21-11-8-19(16-18(21)7-12-22(26)27)25-23(28)24-14-13-17-5-9-20(29-2)10-6-17/h5-6,8-11,16H,3-4,7,12-15H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOPKMUPNZYVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Introduction of the butyl group: This step may involve alkylation using butyl halides under basic conditions.

Formation of the urea linkage: This can be done by reacting the amine group of the tetrahydroquinoline derivative with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the urea moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- Core Structure: The target compound’s tetrahydroquinolinone core distinguishes it from imidazolium (5o) or imidazole (SKF-96365) analogs, which may alter target selectivity .

- Functional Groups: The urea linker is shared with A-425619, a known TRPV1 antagonist, suggesting possible overlap in targeting ion channels .

Key Comparisons :

- TRP Channel Targeting : SKF-96365 and A-425619 demonstrate that 4-methoxyphenethyl and urea groups, respectively, are critical for TRP channel interactions. The target compound’s urea and methoxy groups may position it as a TRP modulator, but core structure differences could shift selectivity .

- SAR Insights: The analog’s methyl group at position 1 of tetrahydroquinolinone vs. the target’s butyl group highlights the role of alkyl chain length in potency and pharmacokinetics .

Biological Activity

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 366.46 g/mol. Its structure includes a butyl group attached to a tetrahydroquinoline moiety and a methoxyphenethyl urea component.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The specific pathways modulated by this compound are under investigation but may include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer cell proliferation.

- Modulation of Receptor Activity : It may interact with receptors that regulate apoptosis and cell survival, potentially enhancing therapeutic efficacy in cancer treatment.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Some studies indicate potential neuroprotective activities, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antitumor Activity : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent in breast cancer treatment .

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum, demonstrating its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline derivative with a substituted isocyanate. Key steps include:

- Temperature Control : Reactions conducted at 0–5°C in anhydrous dichloromethane minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Yield Optimization : Extending reaction time to 24–48 hours improves conversion rates, with yields averaging 65–75% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for urea NH protons (δ 8.2–8.5 ppm, broad singlets) and methoxy group (δ 3.7–3.8 ppm, singlet) .

- ¹³C NMR : Carbonyl resonance (C=O, δ 160–165 ppm) and tetrahydroquinoline C2-oxo (δ 195–200 ppm) .

- MS : ESI-HRMS confirms molecular ion ([M+H]⁺) at m/z 438.215 (calculated for C₂₅H₃₂N₃O₃) .

Q. What in vitro biological screening approaches are recommended for initial pharmacological assessment of this compound?

- Methodological Answer :

- Anticancer Activity :

- Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Antimicrobial Screening :

- Perform MIC assays (Table 1) :

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8–16 |

| Escherichia coli | 16–32 |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) during structural elucidation?

- Methodological Answer :

- Artifact Identification : Compare experimental ¹H NMR with DFT-calculated chemical shifts to distinguish genuine signals from solvent/impurity peaks .

- Fragmentation Analysis : Use tandem MS/MS to map fragmentation pathways; unexpected peaks may arise from urea bond cleavage or retro-Diels-Alder reactions .

Q. What computational strategies are effective in predicting the target engagement and binding modes of this compound prior to experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with RET kinase (PDB: 2IVU) to model urea moiety interactions with ATP-binding pocket residues (e.g., Lys758, Glu775) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD < 2.0 Å indicates robust target engagement .

Q. How should researchers design orthogonal analytical methods to address purity challenges in the compound’s synthesis?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/0.1% TFA gradient) with dual detection (UV 254 nm + ELSD) to quantify impurities <0.5% .

- Chiral SFC : Resolve enantiomeric impurities (if present) using a Chiralpak AD-H column (50% IPA/CO₂, 100 bar) .

Q. What considerations are essential for developing robust structure-activity relationship (SAR) models for derivatives of this compound?

- Methodological Answer :

- Substitution Patterns : Systematically vary substituents on the phenethyl (e.g., -OCH₃ → -CF₃) and tetrahydroquinoline (e.g., butyl → isopentyl) groups .

- Bioactivity Correlation : Use partial least squares (PLS) regression to link logP, polar surface area, and IC₅₀ values .

Q. What experimental frameworks are recommended for investigating in vivo pharmacokinetics of the compound, particularly regarding blood-brain barrier penetration?

- Methodological Answer :

- ADME Profiling :

- Plasma Stability : Incubate with rat plasma (37°C, 1 hour); >80% remaining indicates metabolic stability .

- BBB Permeability : Use a PAMPA-BBB assay; Pe > 4.0 × 10⁻⁶ cm/s suggests CNS penetration .

- Rodent Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; calculate AUC₀–24h and brain/plasma ratio via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.